4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol
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Overview
Description
4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with a suitable amino alcohol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-pyrazoleboronic acid pinacol ester
- 4-amino-1H-pyrazole
- 4-amino-3-methyl-1H-pyrazole
Uniqueness
4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-amino-2-(1-methylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,3-4-9)7-5-10-11(2)6-7/h5-6,12H,3-4,9H2,1-2H3 |
InChI Key |
HILCOLCPOKIDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CN(N=C1)C)O |
Origin of Product |
United States |
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